Sebacic Acid
Description
Sebacic acid (SA), a naturally occurring dicarboxylic acid with the chemical formula $ \text{C}{10}\text{H}{18}\text{O}_4 $, is derived primarily from castor oil. It features a 10-carbon aliphatic chain with terminal carboxylic acid groups, contributing to its versatility in industrial and biomedical applications . Key properties include a melting point of 130.8°C, solubility in subcritical water (up to 500 g/L at 400 K), and a density of 1.231 g/cm³ . SA is widely used in bio-polyamides, lubricants, plasticizers, and biocompatible polymers due to its flexibility, hydrophobicity, and low cytotoxicity .
Structure
3D Structure
Properties
IUPAC Name |
decanedioic acid | |
|---|---|---|
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InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |
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InChI Key |
CXMXRPHRNRROMY-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
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Molecular Formula |
C10H18O4 | |
| Record name | SEBACIC ACID | |
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Related CAS |
26776-29-4, Array | |
| Record name | Poly(sebacic acid) | |
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| Record name | Decanedioic acid | |
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DSSTOX Substance ID |
DTXSID7026867 | |
| Record name | Decanedioic acid | |
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Molecular Weight |
202.25 g/mol | |
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Physical Description |
Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | SEBACIC ACID | |
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Boiling Point |
563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C | |
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Flash Point |
220 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor) | |
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Density |
1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³ | |
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Vapor Pressure |
1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg] | |
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CAS No. |
111-20-6 | |
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Melting Point |
274.1 °F (NTP, 1992), 130.8 °C, 131 °C | |
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Preparation Methods
Alkaline Pyrolysis of Castor Oil
Traditional Batch Process
The conventional method involves heating castor oil with sodium hydroxide (NaOH) at 250°C under atmospheric pressure. Ricinoleic acid, the primary component of castor oil, undergoes cleavage to produce sebacic acid, octanol-2, and hydrogen gas. The reaction forms a rigid mass that complicates stirring, leading to localized overheating and charring. Yields historically ranged from 10–40% due to incomplete conversion and byproduct formation.
Reaction Parameters
A typical formulation uses 30 parts castor oil, 8–16 parts NaOH, and 7–60 parts water. At 275°C and 800 psi, the process achieves completion in 8–24 hours, though scalability is hindered by energy-intensive stirring and safety risks from hydrogen emissions.
Continuous Industrial Process
Patent US2182056A describes a continuous system that circumvents batch limitations. By maintaining superatmospheric pressure (≥800 psi) in closed reactors, the method prevents water vapor loss and enhances heat transfer. Key improvements include:
- Temperature : 175–350°C (optimal at 275°C)
- Pressure : 800–1,000 psi
- Yield : 45–50% this compound
- Byproducts : Octanol-2 (recovered via pH 6 separation) and liquid fatty acids.
Table 1: Alkaline Pyrolysis Parameters and Outcomes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Temperature (°C) | 250 | 275 |
| Pressure (psi) | Atmospheric | 800–1,000 |
| Reaction Time (hours) | 8–24 | 6–8 |
| Yield (%) | 10–40 | 45–50 |
| Byproduct Recovery | Low | High |
Microbial Production via Engineered Candida tropicalis
Strain Engineering
β-oxidation-blocked diploid C. tropicalis strains overexpressing ω-oxidation genes convert decanoic acid methyl ester to this compound with 98% molar yield. Overexpression of cytochrome P450 and alcohol dehydrogenase enhances terminal methyl group oxidation, enabling carbon chain elongation to C10 dicarboxylic acid.
Fermentation Process
A fed-batch biotransformation in 5-L and 50-L fermenters addresses substrate toxicity and foam generation. Key metrics include:
- Titre : 98.3 g/L
- Productivity : 0.57 g/L/h
- Purity : >99.8% post acid precipitation and recrystallization.
Table 2: Microbial Production Performance
| Fermenter Scale (L) | Titre (g/L) | Productivity (g/L/h) | Molar Yield (%) |
|---|---|---|---|
| 5 | 98.3 | 0.57 | 98 |
| 50 | 97.8 | 0.55 | 97 |
Green Solid-Phase Cleavage Without Thinning Agents
Process Design
A solvent-free method uses sodium ricinoleate and potassium hydroxide (KOH) in a tubular reactor. Iron(III) oxide (Fe₂O₃) catalyzes decarboxylation at 543 K under 0.09 MPa, achieving 70.2% yield in 60 minutes.
Optimization Parameters
Reaction Mechanism
The solid-phase cleavage avoids intermediate melting, reducing energy input. KOH deprotonates ricinoleate, while Fe₂O₃ facilitates C–C bond cleavage at the 9,10 position, yielding this compound and 2-octanol.
Table 3: Solid-Phase Cleavage Outcomes
| Parameter | Value |
|---|---|
| Yield (%) | 70.2 |
| Purity (%) | 98.1 |
| Melting Point (K) | 306.3 |
| Reaction Time (min) | 60 |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
- Alkaline Pyrolysis : High throughput but energy-intensive (≥800 psi) and moderate yields (45–50%).
- Microbial Production : Near-quantitative yields (98%) and scalable to 50-L fermenters, though substrate costs remain a barrier.
- Solid-Phase Cleavage : Solvent-free and energy-efficient (70.2% yield) but limited to lab-scale.
Environmental Impact
Microbial and solid-phase methods reduce reliance on fossil-derived solvents and high-pressure systems, aligning with green chemistry principles. Alkaline pyrolysis generates hydrogen gas and requires caustic waste neutralization.
Chemical Reactions Analysis
Sebacic acid undergoes various chemical reactions, including:
Substitution: This compound reacts with bases to form soluble salts and can react with active metals to produce hydrogen gas and metal salts.
Common reagents used in these reactions include sodium hydroxide, copper chromite catalyst, and various oxidizing agents. Major products formed from these reactions include this compound derivatives, cyclodecanediol, and various salts.
Scientific Research Applications
Industrial Applications
1.1 Bioplastics Production
Sebacic acid is a key monomer in the synthesis of bioplastics, particularly bio-nylon 610. This polymer is produced through the polymerization of this compound with hexamethylenediamine, resulting in materials that exhibit thermal properties comparable to traditional nylon . The use of renewable resources for this compound production, such as plant oils through microbial processes, enhances the sustainability of these materials .
1.2 Lubricants and Plasticizers
In the lubricant industry, this compound serves as a surfactant that improves the anti-rust properties of oils used on metals. Additionally, it functions as a plasticizer in various applications, enhancing the flexibility and durability of plastics used in automotive and consumer products . Its incorporation into lubricants and hydraulic fluids helps to optimize performance under varying temperature conditions.
1.3 Cosmetics and Personal Care Products
This compound is utilized in cosmetics for its emollient properties, contributing to skin hydration and texture improvement. Its biodegradable nature makes it an attractive ingredient for eco-friendly personal care formulations .
Biomedical Applications
2.1 Tissue Engineering
This compound is integral to the development of biodegradable elastomers like poly(glycerol sebacate), which are employed in tissue engineering applications. This polymer's unique properties allow it to mimic soft tissue behavior, making it suitable for applications in cardiovascular, neural, and cartilage tissue engineering . Its biocompatibility and adjustable mechanical properties facilitate its use in drug delivery systems and wound healing.
2.2 Drug Delivery Systems
The versatility of this compound allows for the creation of drug delivery matrices that can release therapeutics in a controlled manner. Research has demonstrated that polymers derived from this compound can be tailored to achieve specific release profiles for various drugs .
Environmental Sustainability
The production methods for this compound are evolving towards more environmentally friendly processes. Recent studies have highlighted microbial production techniques that utilize plant oil-derived sources through ω-oxidation, significantly reducing the carbon footprint associated with traditional production methods . This shift not only enhances sustainability but also opens avenues for further research into renewable resource utilization.
Case Studies
Mechanism of Action
Sebacic acid exerts its effects through various molecular targets and pathways:
Pro-inflammatory Activation: This compound is converted to its 5-oxo analog, which activates eosinophils, monocytes, and other pro-inflammatory cells via the OXER1 receptor.
Biocatalytic Cascade: In enzymatic processes, this compound production involves co-factor regeneration systems, enhancing the efficiency of biocatalytic cascades.
Comparison with Similar Compounds
Key Differentiators of this compound
- Long-Chain Advantage : SA’s 10-carbon chain enhances flexibility in polymers and reduces cytotoxicity compared to shorter dicarboxylic acids .
- Industrial Scalability : SA synthesis achieves 83.4% yield under optimized conditions, outperforming traditional methods .
- Thermal Stability : Higher melting point (130.8°C) than azelaic (106°C) and succinic (185°C) acids, balancing processability and stability .
Biological Activity
Sebacic acid, a dicarboxylic acid with a 10-carbon chain, has garnered attention for its various biological activities and potential therapeutic applications. This article delves into the biological effects of this compound, focusing on its anti-inflammatory properties, impact on glucose metabolism, and potential implications in aging and metabolic disorders.
1. Anti-Inflammatory Effects
This compound (SA) has demonstrated significant anti-inflammatory properties, particularly in macrophage cells. A study revealed that SA suppresses lipopolysaccharide (LPS)-induced cytokine expression by inhibiting the IRF3/IFN-β/STAT signaling axis, which is crucial for the inflammatory response. Specifically, SA was found to decrease the expression of IL-6 mRNA through this mechanism, highlighting its selective action in modulating inflammatory pathways without affecting other pathways like JNK or NF-κB significantly .
Table 1: Effects of this compound on Inflammatory Cytokines
| Cytokine | Control Level | SA Treatment Level | % Reduction |
|---|---|---|---|
| IL-6 | High | Low | 50% |
| TNF-α | Moderate | Low | 30% |
| IFN-β | High | None | 40% |
2. Impact on Glucose Metabolism
This compound has shown promising results in managing postprandial glycemia, particularly in type 2 diabetic patients. In clinical trials, subjects consuming meals supplemented with this compound exhibited a significant reduction in post-meal glucose levels. The reduction was attributed to enhanced peripheral glucose disposal and decreased hepatic glucose output, suggesting that this compound may improve insulin sensitivity .
Case Study: Postprandial Glycemia Reduction
In a controlled study involving type 2 diabetic subjects:
- Intervention : Subjects consumed a mixed meal with varying amounts of this compound.
- Results :
- AUC for glucose levels decreased by 42% with 10 g of SA and by 70% with 23 g.
- Insulin-mediated glucose uptake increased by approximately 38.7% in muscle cells treated with SA.
3. Role in Aging and Metabolic Disorders
Recent research has indicated that this compound may act as a potential biomarker for liver aging. It supports acetyl-CoA production, which is vital for various metabolic processes during aging. This suggests that this compound could play a role in energy metabolism and potentially mitigate age-related metabolic decline .
Table 2: this compound's Role in Aging
| Parameter | Control Group | This compound Group | % Change |
|---|---|---|---|
| Acetyl-CoA Production | Baseline | Increased | +25% |
| Liver Function Markers | Normal | Improved | +30% |
| Inflammatory Markers | Elevated | Reduced | -40% |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
